6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Overview
Description
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is an organic compound with the molecular formula C5H6N2O3. It is a derivative of pyridazine, characterized by a carboxylic acid group at the third position and a keto group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the reaction of hydrazine sulfate with 2-ketoglutaric acid. The process begins by adding 2-ketoglutaric acid to a reaction vessel containing water, followed by the gradual addition of hydrazine sulfate. The mixture is stirred at room temperature for a specified period, usually around 30 minutes, to ensure complete reaction. The resulting product is then filtered and purified to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves a similar approach but on a larger scale. The reaction is carried out in a reaction tank equipped with a powder funnel, three-way valves, and a pump for circulating the liquid. The process includes the addition of deionized water, 2-ketoglutaric acid, and hydrazine sulfate in a controlled manner, followed by continuous circulation and filtration to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of 6-hydroxy-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: 6-Hydroxy-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.
Substitution: Esters or amides of the original compound.
Scientific Research Applications
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and metabolic pathways.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: A reduced form of the compound with a hydroxyl group instead of a keto group.
6-Chloro-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: A chlorinated derivative with different chemical properties.
Uniqueness
Its combination of a keto group and a carboxylic acid group makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUADWGRLHPTYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181809 | |
Record name | 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27372-38-9 | |
Record name | 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027372389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27372-38-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4,5,6-TETRAHYDRO-6-OXO-3-PYRIDAZINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT09ZTP07E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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